Cas no 187679-58-9 (tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate)

Tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate is a chiral piperidine derivative widely used as a key intermediate in pharmaceutical synthesis. Its stereochemically defined structure, featuring both (2S,3S) configuration and a Boc-protected amine, makes it valuable for asymmetric synthesis and drug development. The tert-butyloxycarbonyl (Boc) group enhances stability, allowing selective deprotection under mild acidic conditions. The phenyl and amino substituents provide versatile reactivity for further functionalization, particularly in constructing bioactive molecules such as kinase inhibitors or CNS-targeting compounds. This compound’s high enantiomeric purity and well-defined stereochemistry ensure reproducibility in complex synthetic routes, making it a preferred choice for medicinal chemistry applications.
tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate structure
187679-58-9 structure
Product Name:tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate
CAS No:187679-58-9
MF:C16H24N2O2
MW:276.373964309692
CID:1379455
PubChem ID:11311934
Update Time:2025-06-12

tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylic acid, 3-amino-2-phenyl-, 1,1-dimethylethyl ester,(2S,3S)-
    • tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate
    • 1-tert-butoxycarbonyl-(2S,3S)-3-amino-2-phenylpiperidine
    • (2S,3S)-tert-Butyl3-amino-2-phenylpiperidine-1-carboxylate
    • GQOAORJRRSLOQA-KBPBESRZSA-N
    • 187679-58-9
    • (2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine
    • (2S,3S)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate
    • SCHEMBL3376086
    • (2S, 3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine
    • Inchi: 1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11,17H2,1-3H3/t13-,14-/m0/s1
    • InChI Key: GQOAORJRRSLOQA-KBPBESRZSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC[C@@H]([C@@H]1C1C=CC=CC=1)N)=O

Computed Properties

  • Exact Mass: 276.183778013g/mol
  • Monoisotopic Mass: 276.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 55.6Ų

tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate Pricemore >>

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tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate Related Literature

Additional information on tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate

Comprehensive Overview of tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate (CAS No. 187679-58-9)

tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate (CAS No. 187679-58-9) is a chiral piperidine derivative with significant applications in pharmaceutical research and organic synthesis. This compound, characterized by its tert-butyl carbamate protection group and stereospecific (2S,3S) configuration, serves as a versatile intermediate in the development of bioactive molecules. Its structural features, including the phenyl and amino functional groups, make it a valuable building block for drug discovery, particularly in targeting central nervous system (CNS) disorders and enzyme inhibition.

The growing interest in chiral auxiliaries and asymmetric synthesis has propelled the demand for compounds like tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate. Researchers frequently search for its synthetic routes, spectroscopic data, and applications in medicinal chemistry. Recent trends highlight its role in peptide mimetics and small-molecule therapeutics, aligning with the industry's focus on precision medicine and targeted drug delivery.

From a synthetic perspective, this compound is often prepared via multistep organic reactions, including Boc protection, reductive amination, and chiral resolution. Its high enantiomeric purity (>98% ee) is critical for ensuring the efficacy of downstream pharmaceutical candidates. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to validate its structure and purity, addressing common queries about quality control in fine chemical production.

In the context of green chemistry, efforts to optimize the synthesis of tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate have gained traction. Researchers explore catalytic methods and solvent-free conditions to reduce environmental impact, responding to the demand for sustainable chemical processes. This aligns with broader industry goals, such as carbon footprint reduction and waste minimization.

The compound's stability under standard storage conditions (2–8°C, inert atmosphere) and compatibility with common organic solvents further enhance its utility in laboratory settings. Frequently asked questions revolve around its handling precautions, shelf life, and scaling-up challenges, reflecting practical concerns in both academic and industrial workflows.

Emerging studies also investigate its potential as a precursor for heterocyclic compounds, particularly in designing kinase inhibitors and GPCR modulators. The piperidine core and stereogenic centers contribute to its molecular diversity, making it a focal point for structure-activity relationship (SAR) studies. Such applications resonate with trending topics like AI-driven drug design and fragment-based screening.

In summary, tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate (CAS No. 187679-58-9) exemplifies the intersection of chiral chemistry and pharmaceutical innovation. Its adaptability to custom synthesis and relevance in high-value research ensure its continued prominence in scientific literature and industrial applications.

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